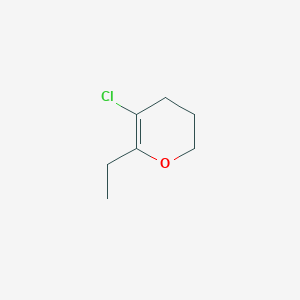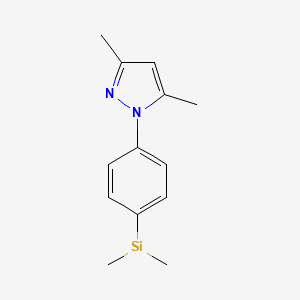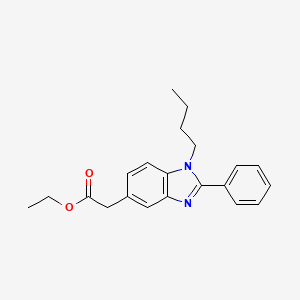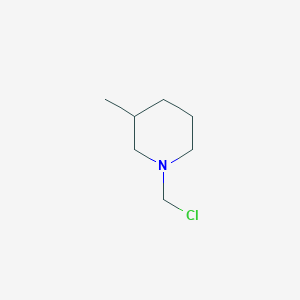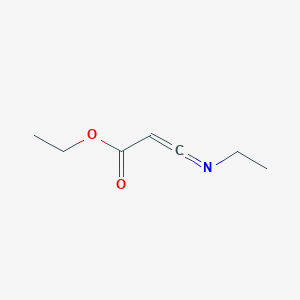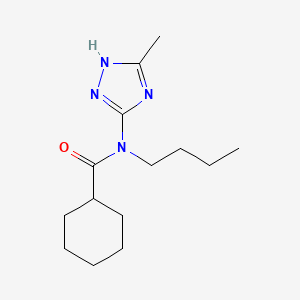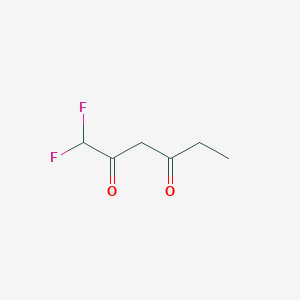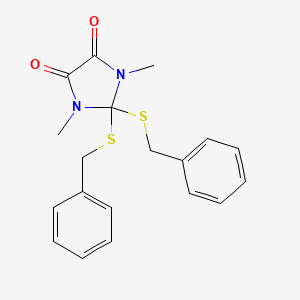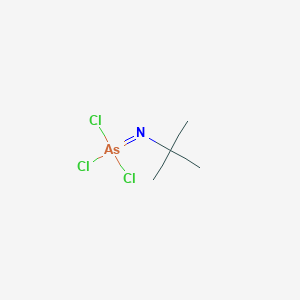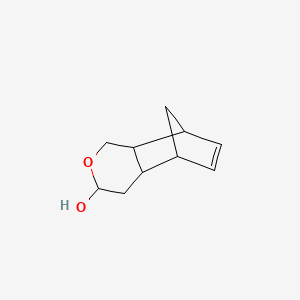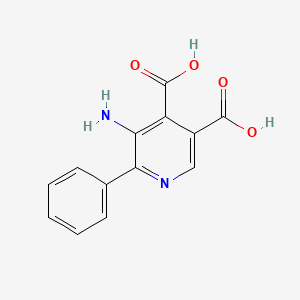![molecular formula C17H18N2O5 B14532706 N-[1-(3-Methoxyphenoxy)propan-2-yl]-2-nitrobenzamide CAS No. 62539-30-4](/img/structure/B14532706.png)
N-[1-(3-Methoxyphenoxy)propan-2-yl]-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-Methoxyphenoxy)propan-2-yl]-2-nitrobenzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenoxy group, a propan-2-yl linkage, and a nitrobenzamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Methoxyphenoxy)propan-2-yl]-2-nitrobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxyphenol with epichlorohydrin to form 1-(3-methoxyphenoxy)-2,3-epoxypropane.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 2-nitrobenzamide in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Methoxyphenoxy)propan-2-yl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of N-[1-(3-Methoxyphenoxy)propan-2-yl]-2-aminobenzamide.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(3-Methoxyphenoxy)propan-2-yl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(3-Methoxyphenoxy)propan-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxyphenoxy group may also contribute to its binding affinity to certain enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
N-[1-(3-Methoxyphenoxy)propan-2-yl]-2-nitrobenzamide can be compared with similar compounds such as:
Methocarbamol: A muscle relaxant with a similar methoxyphenoxy structure but different pharmacological properties.
N-[1-(2-Methoxyphenoxy)propan-2-yl]-2-nitrobenzamide: A structural isomer with different spatial arrangement and potentially different biological activities.
1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: A compound with a methoxyphenyl group but different core structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
62539-30-4 |
|---|---|
Molecular Formula |
C17H18N2O5 |
Molecular Weight |
330.33 g/mol |
IUPAC Name |
N-[1-(3-methoxyphenoxy)propan-2-yl]-2-nitrobenzamide |
InChI |
InChI=1S/C17H18N2O5/c1-12(11-24-14-7-5-6-13(10-14)23-2)18-17(20)15-8-3-4-9-16(15)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20) |
InChI Key |
YZOKERLAEWCUNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC(=C1)OC)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


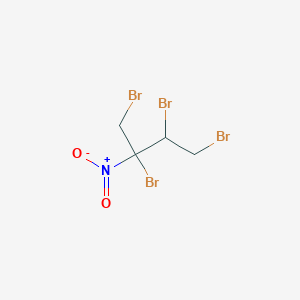
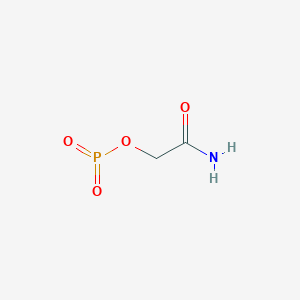
![6-Amino-3-[(1-phenylcyclopentyl)methyl]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14532634.png)
